3-(1-Methyltetrazol-5-yl)benzyl chloride
Description
3-(1-Methyltetrazol-5-yl)benzyl chloride is a benzyl chloride derivative featuring a methyltetrazole substituent at the 3-position of the benzyl ring. This compound is structurally characterized by a reactive chloromethyl group (-CH₂Cl) attached to a benzene ring, which is further substituted with a 1-methyltetrazol-5-yl moiety. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, confers unique electronic and steric properties, making this compound valuable in pharmaceutical synthesis, particularly as an intermediate in cephalosporin antibiotics like moxalactam .
For example, benzyl chloride (CAS 100-44-7) serves as a foundational analog, with well-documented properties such as a molecular weight of 126.59 g/mol, boiling point of 179°C, and flammability (flash point: 67.2°C) . The addition of the methyltetrazole group likely increases molecular weight, alters solubility, and modifies reactivity compared to unsubstituted benzyl chloride.
Properties
CAS No. |
220880-22-8 |
|---|---|
Molecular Formula |
C9H9ClN4 |
Molecular Weight |
208.65 g/mol |
IUPAC Name |
5-[3-(chloromethyl)phenyl]-1-methyltetrazole |
InChI |
InChI=1S/C9H9ClN4/c1-14-9(11-12-13-14)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 |
InChI Key |
FKHPPRWLWYRTCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=CC(=C2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Benzyl Chloride (CAS 100-44-7)
- Key Properties: Molecular weight: 126.59 g/mol Boiling point: 179°C; Flash point: 67.2°C (closed cup) Reactivity: Highly reactive toward nucleophiles (e.g., water, alcohols) and polymerization-prone . Toxicity: Acute oral LD₅₀ (rat): 1231 mg/kg; classified as a suspected human carcinogen (ACGIH A2) .
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride
- Structure : Benzyl group attached to a thiazolium ring with hydroxyethyl and methyl substituents.
- Key Properties :
Diphenylmethyl 7β-Amino-7α-methoxy-3-(1-methyltetrazol-5-yl)thiomethyl-1-oxadethia-3-cephem-4-carboxylate
- Structure : Cephalosporin derivative with a 3-(1-methyltetrazol-5-yl)thiomethyl group.
- Key Properties :
Comparative Analysis of Properties
Table 1: Physical and Chemical Properties
*Estimated based on structural analogs.
Key Differences :
Reactivity :
- Benzyl chloride reacts aggressively with water, releasing HCl . The methyltetrazole group in this compound may slow hydrolysis due to steric effects but could introduce new reaction pathways (e.g., coordination with metals).
- The thiazolium derivative’s reactivity is tailored for catalytic cycles, leveraging its ionic character .
Toxicity: Benzyl chloride exhibits acute toxicity (LC₅₀: 150 ppm in rats) and chronic carcinogenicity . The tetrazole analog’s toxicity profile is likely less severe but may pose mutagenic risks based on in vitro studies of related compounds .
Stability :
- Benzyl chloride decomposes in moist air , whereas the hygroscopic nature of the thiazolium compound necessitates inert storage . The methyltetrazole variant may exhibit intermediate stability, depending on substituent interactions.
Preparation Methods
Tetrazole Ring Formation via [2+3] Cycloaddition
The 1-methyltetrazole moiety is synthesized via a Huisgen-type [2+3] cycloaddition between nitriles and sodium azide. This reaction is catalyzed by Lewis acids such as SnCl₂, as demonstrated in the synthesis of 5-substituted 1H-tetrazoles. For example:
-
Substrate : 3-Cyanobenzyl alcohol reacts with NaN₃ (1.5 eq.) and SnCl₂ (20 mol%) in anhydrous DMF at 120°C for 6 hours.
-
Outcome : 5-(3-Hydroxybenzyl)-1H-tetrazole is obtained in 85–90% yield after extraction and purification.
Mechanistic Insight :
SnCl₂ facilitates the activation of the nitrile group, enabling nucleophilic attack by azide ions to form the tetrazole ring.
N-Methylation of 1H-Tetrazole
Regioselective methylation of the 1H-tetrazole at the N1 position is critical. Silver oxide (Ag₂O) enhances selectivity by coordinating to the tetrazole, directing methylation to the less sterically hindered nitrogen:
-
Conditions : 5-(3-Hydroxybenzyl)-1H-tetrazole is treated with methyl iodide (1.2 eq.) and Ag₂O (1.5 eq.) in DMF at 25°C for 12 hours.
-
Yield : 75% isolated yield of 3-(1-Methyltetrazol-5-yl)benzyl alcohol.
Challenges :
Chlorination of Benzyl Alcohol
The final step involves converting the hydroxymethyl group to a chloromethyl moiety. Thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF is optimal:
-
Procedure : 3-(1-Methyltetrazol-5-yl)benzyl alcohol is dissolved in DCM, treated with SOCl₂ (1.5 eq.) and DMF (0.1 eq.) at 0°C, then warmed to room temperature for 2 hours.
Alternative Methods :
-
Concentrated HCl in toluene at 40°C affords moderate yields (70%) but risks tetrazole decomposition.
Comparative Analysis of Methodologies
Optimization and Process Considerations
Tetrazole Synthesis
Methylation
Chlorination
-
Temperature Control : Reactions above 25°C promote side reactions (e.g., tetrazole ring degradation).
Scalability and Industrial Feasibility
-
Tetrazole Formation : SnCl₂-catalyzed cycloaddition is amenable to kilogram-scale production with yields >80%.
-
Chlorination : SOCl₂-based protocols are preferred for industrial use due to shorter reaction times and higher throughput.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1-Methyltetrazol-5-yl)benzyl chloride, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves chlorination of 3-(1-methyltetrazol-5-yl)benzyl alcohol using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Excess chlorinating agents must be quenched with ice-cold water to prevent hydrolysis of the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
